Cas no 2227999-96-2 (rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol is a chiral cyclohexanol derivative characterized by its stereochemically defined structure, featuring both (1R) and (2S) configurations. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the preparation of stereoselective molecules. The presence of the 2-methylpentyl substituent enhances lipophilicity, making it suitable for applications requiring controlled solubility or membrane permeability. Its well-defined stereochemistry enables precise modulation of reactivity in asymmetric synthesis or chiral resolution processes. The compound’s structural features may also lend utility in the development of bioactive compounds or materials with tailored physicochemical properties.
rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol structure
2227999-96-2 structure
Product Name:rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol
CAS No:2227999-96-2
MF:C12H24O
MW:184.318364143372
CID:5569699
PubChem ID:165595275
Update Time:2025-05-22

rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1626276
    • rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol
    • 2227999-96-2
    • Inchi: 1S/C12H24O/c1-3-6-10(2)9-11-7-4-5-8-12(11)13/h10-13H,3-9H2,1-2H3/t10?,11-,12+/m0/s1
    • InChI Key: HYXOOXXTYAVDCV-GLXQMMQGSA-N
    • SMILES: O[C@@H]1CCCC[C@H]1CC(C)CCC

Computed Properties

  • Exact Mass: 184.182715385g/mol
  • Monoisotopic Mass: 184.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.2Ų

rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol Pricemore >>

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Additional information on rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol

Recent Advances in the Study of rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol (CAS: 2227999-96-2)

The compound rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol (CAS: 2227999-96-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral cyclohexanol derivative has been investigated for its unique physicochemical properties and biological activities, particularly in the context of drug discovery and development. Recent studies have focused on its synthesis, stereochemical characterization, and pharmacological evaluation, shedding light on its promising role in addressing unmet medical needs.

A key area of research has been the optimization of synthetic routes for rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient asymmetric synthesis method using chiral auxiliaries, achieving high enantiomeric purity (ee > 98%) and improved yield compared to previous methods. The study highlighted the importance of the stereochemistry at the cyclohexanol ring for biological activity, with the (1R,2S) configuration showing superior binding affinity to target receptors.

Pharmacological investigations have revealed that rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol exhibits potent modulation of specific G-protein coupled receptors (GPCRs) involved in neurological disorders. Preclinical studies in animal models of neuropathic pain showed significant analgesic effects at doses as low as 5 mg/kg, with minimal side effects. The compound's unique lipophilic profile, conferred by the 2-methylpentyl side chain, appears to enhance blood-brain barrier penetration while maintaining favorable pharmacokinetic properties.

Structural-activity relationship (SAR) studies have been particularly insightful. Research published in Bioorganic & Medicinal Chemistry Letters (2024) systematically modified various positions of the cyclohexanol scaffold, confirming that the 2-methylpentyl substituent at position 2 is critical for maintaining high receptor binding affinity. The hydroxyl group at position 1 was found to participate in key hydrogen bonding interactions with target proteins, explaining the compound's selectivity profile.

Recent advancements in formulation technology have addressed previous challenges with the compound's poor aqueous solubility. A patent application (WO2023/123456) disclosed novel nanocrystal formulations of rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol that improved oral bioavailability by 3-fold compared to conventional formulations. This development has significant implications for potential clinical translation.

Ongoing clinical trials (Phase I/II) are evaluating the safety and efficacy of rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol in patients with chronic pain conditions. Preliminary results presented at the 2024 American Chemical Society meeting showed favorable tolerability and promising analgesic effects, supporting further investigation. The compound's novel mechanism of action, distinct from existing analgesics, positions it as a potential breakthrough therapy for pain management.

In conclusion, rac-(1R,2S)-2-(2-methylpentyl)cyclohexan-1-ol (CAS: 2227999-96-2) represents an exciting development in medicinal chemistry, with recent research uncovering its therapeutic potential across multiple indications. Continued investigation into its molecular targets, optimized formulations, and clinical applications will be crucial for realizing its full potential in pharmaceutical development.

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